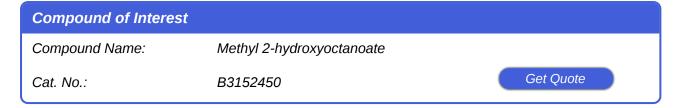


Application Note: Methyl 2-hydroxyoctanoate NMR Spectral Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctanoate is an alpha-hydroxy ester, a class of compounds with applications in various fields, including cosmetics, pharmaceuticals, and as chiral building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectral analysis of **methyl 2-hydroxyoctanoate**, along with predicted spectral data and interpretive guidance.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for **methyl 2-hydroxyoctanoate**, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift correlations and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for **Methyl 2-hydroxyoctanoate**



Signal	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	0.89	Triplet (t)	3H	-CH₃ (H-8)
b	1.25-1.40	Multiplet (m)	8H	-CH ₂ - (H-4, H-5, H-6, H-7)
С	1.60-1.75	Multiplet (m)	2H	-CH ₂ - (H-3)
d	2.50 (approx.)	Singlet (s)	1H	-OH
е	3.75	Singlet (s)	3Н	-OCH₃
f	4.15	Triplet (t)	1H	-CH(OH)- (H-2)

Table 2: Predicted ¹³C NMR Data for **Methyl 2-hydroxyoctanoate**

Signal	Predicted Chemical Shift (δ, ppm)	Assignment
1	14.0	-CH₃ (C-8)
2	22.5	-CH ₂ - (C-7)
3	24.9	-CH ₂ - (C-4)
4	31.6	-CH ₂ - (C-6)
5	34.5	-CH ₂ - (C-5)
6	52.0	-ОСН3
7	70.0	-CH(OH)- (C-2)
8	175.0	-C=O

Experimental Protocols Sample Preparation



A standard protocol for preparing a small organic molecule like **methyl 2-hydroxyoctanoate** for NMR analysis is as follows:

- Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity methyl 2hydroxyoctanoate into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
- Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
- Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): 12-16 ppm.
- Temperature: 298 K.



¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Temperature: 298 K.

Data Analysis and Interpretation

The predicted chemical shifts in Tables 1 and 2 provide a guide for interpreting the obtained NMR spectra.

- ¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group (H-8) and a complex multiplet for the methylene groups in the alkyl chain. The methoxy group (-OCH₃) will appear as a sharp singlet. The proton on the carbon bearing the hydroxyl group (H-2) is expected to be a triplet, and the hydroxyl proton itself will likely be a broad singlet, the chemical shift of which can vary with concentration and temperature.
- 13C NMR: The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the hydroxyl group (C-2) will appear in the 50-80 ppm region. The aliphatic carbons will be found in the upfield region of the spectrum.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **methyl 2-hydroxyoctanoate**.





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